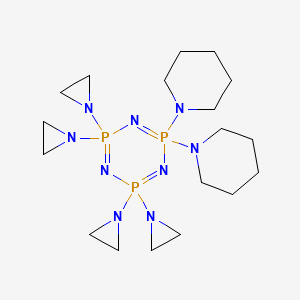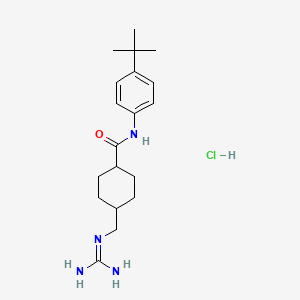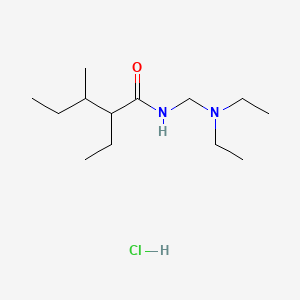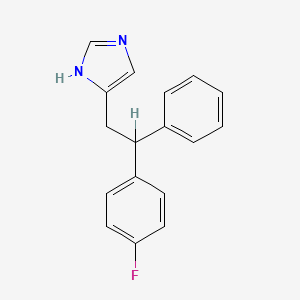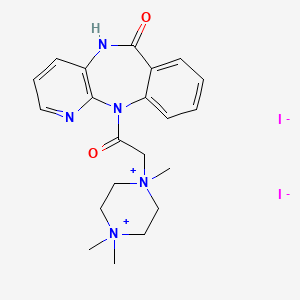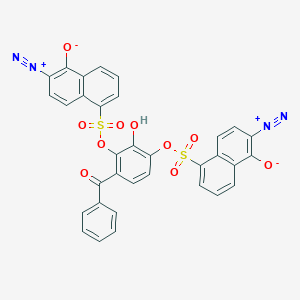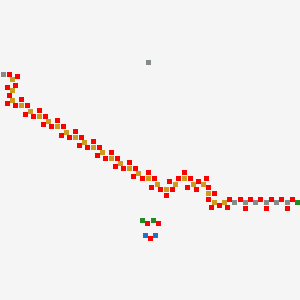
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is a complex inorganic compound with the molecular formula Al6Ca2Mg3Na2O68Si27+2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) typically involves high-temperature solid-state reactions. The starting materials, which include aluminum oxide, calcium oxide, magnesium oxide, sodium oxide, and silicon dioxide, are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The raw materials are sourced in bulk, and the reaction is carried out in industrial furnaces designed for high-temperature operations. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation states of the metal ions within the compound.
Substitution: Substitution reactions can occur, where one or more of the metal ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various metal salts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may result in higher oxidation state compounds, while reduction may yield lower oxidation state products. Substitution reactions can produce a variety of mixed-metal compounds.
Wissenschaftliche Forschungsanwendungen
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and bioengineering applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced ceramics and as a component in high-temperature materials.
Wirkmechanismus
The mechanism by which calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) exerts its effects is primarily related to its structural properties. The compound’s unique arrangement of metal ions and oxygen atoms allows it to interact with various molecular targets and pathways. These interactions can lead to catalytic activity, changes in material properties, and other effects depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium magnesium silicate: Similar in composition but lacks the complexity of the aluminum and sodium components.
Magnesium aluminum silicate: Contains magnesium and aluminum but does not include calcium and sodium.
Sodium aluminum silicate: Includes sodium and aluminum but lacks calcium and magnesium.
Uniqueness
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is unique due to its combination of multiple metal ions and its complex structural arrangement.
Eigenschaften
CAS-Nummer |
100209-14-1 |
|---|---|
Molekularformel |
Al6Ca2Mg3Na2O68Si27+2 |
Molekulargewicht |
2207.2 g/mol |
IUPAC-Name |
hexaaluminum;dicalcium;trimagnesium;disodium;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/6Al.2Ca.3Mg.2Na.68O.27Si/q6*+3;5*+2;2*+1;68*-2;27*+4 |
InChI-Schlüssel |
LLLLEUCQBBUWKL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



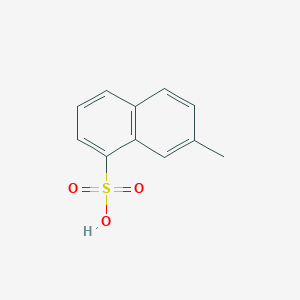
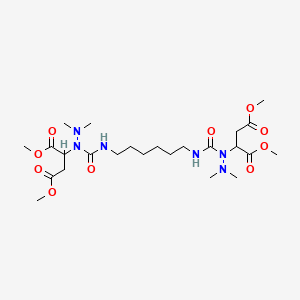
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)


